
Ethyl 2-(4-chlorophenyl)ethenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (E)-2-(4-chlorophenyl)ethenesulfonate is an organic compound that belongs to the class of sulfonates It is characterized by the presence of an ethyl group, a (E)-2-(4-chlorophenyl)ethene moiety, and a sulfonate functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (E)-2-(4-chlorophenyl)ethenesulfonate typically involves the reaction of 4-chlorobenzaldehyde with ethyl vinyl sulfone under basic conditions. The reaction proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of ethyl (E)-2-(4-chlorophenyl)ethenesulfonate can be scaled up by employing continuous flow reactors. These reactors allow for better control over reaction parameters, leading to higher yields and purity of the product. The use of flow reactors also enhances the safety and efficiency of the production process.
化学反応の分析
Types of Reactions
Ethyl (E)-2-(4-chlorophenyl)ethenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted ethyl (E)-2-(4-chlorophenyl)ethenesulfonate derivatives.
科学的研究の応用
Ethyl (E)-2-(4-chlorophenyl)ethenesulfonate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of ethyl (E)-2-(4-chlorophenyl)ethenesulfonate involves its interaction with specific molecular targets. The sulfonate group can form strong interactions with proteins and enzymes, leading to inhibition or modification of their activity. The (E)-2-(4-chlorophenyl)ethene moiety can interact with hydrophobic regions of biomolecules, further influencing their function.
類似化合物との比較
Ethyl (E)-2-(4-chlorophenyl)ethenesulfonate can be compared with other similar compounds such as:
- 4-Chlorophenyl ethyl sulfone
- 4-Chlorophenyl ethyl sulfide
- 4-Chlorophenyl ethyl ether
Uniqueness
The presence of the sulfonate group in ethyl (E)-2-(4-chlorophenyl)ethenesulfonate imparts unique chemical properties, such as increased solubility in polar solvents and the ability to form strong ionic interactions. These properties distinguish it from other similar compounds and make it valuable for specific applications.
特性
分子式 |
C10H11ClO3S |
|---|---|
分子量 |
246.71 g/mol |
IUPAC名 |
ethyl 2-(4-chlorophenyl)ethenesulfonate |
InChI |
InChI=1S/C10H11ClO3S/c1-2-14-15(12,13)8-7-9-3-5-10(11)6-4-9/h3-8H,2H2,1H3 |
InChIキー |
TXIYKNQWCNDXKD-UHFFFAOYSA-N |
正規SMILES |
CCOS(=O)(=O)C=CC1=CC=C(C=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


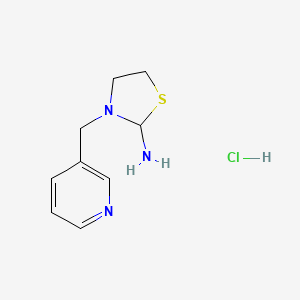
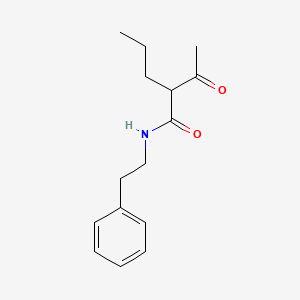
![1-[2-(Dimethylamino)ethyl]indole-4-carboxylic acid](/img/structure/B13874062.png)
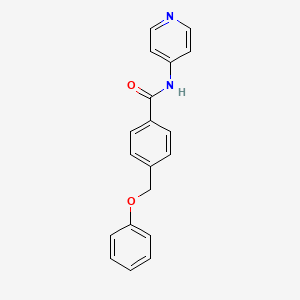
![4,5-dichloro-2-N-[3-(dimethylamino)propyl]benzene-1,2-diamine](/img/structure/B13874072.png)
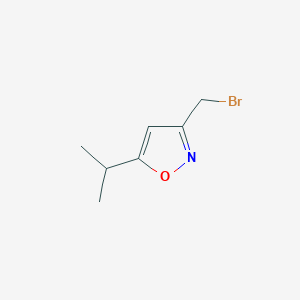



![1-[(3-Pentylinden-1-ylidene)methyl]naphthalene](/img/structure/B13874115.png)

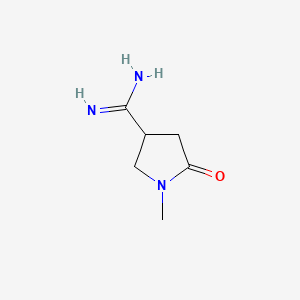
![4-[5-(dimethylamino)-1H-pyrazol-4-yl]-N-pyridin-2-yl-1,3-thiazol-2-amine](/img/structure/B13874131.png)
![N-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline](/img/structure/B13874158.png)
